
Skp2 inhibitor 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Skp2 inhibitor 2 is a small-molecule compound designed to inhibit the activity of S-phase kinase-associated protein 2 (Skp2). Skp2 is a member of the F-box family of proteins and functions as a substrate-specific adaptor in the Skp1-CUL1-ROC1-F-box E3 ubiquitin ligase complex. It plays a crucial role in the ubiquitination and subsequent proteasomal degradation of various proteins, including tumor suppressors such as p27 and p21. Overexpression of Skp2 has been observed in numerous human cancers, making it a promising target for anticancer therapy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Skp2 inhibitor 2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the compound. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the reproducibility and safety of the final product .
化学反応の分析
Types of Reactions: Skp2 inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halides, acids, or bases depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential .
科学的研究の応用
Skp2 inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the ubiquitination process and the role of Skp2 in protein degradation.
Biology: Investigated for its effects on cell cycle regulation, apoptosis, and autophagy in various cell lines.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit Skp2 and induce cell cycle arrest and apoptosis in cancer cells.
Industry: Potential applications in the development of targeted therapies for cancer treatment and other diseases involving dysregulated protein degradation
作用機序
Skp2 inhibitor 2 exerts its effects by binding to the Skp2 protein and inhibiting its interaction with Skp1 in the Skp1-CUL1-ROC1-F-box E3 ubiquitin ligase complex. This inhibition prevents the ubiquitination and subsequent degradation of tumor suppressor proteins such as p27 and p21, leading to their accumulation and induction of cell cycle arrest and apoptosis. The compound also affects other molecular targets and pathways, including the Akt signaling pathway and the regulation of autophagy .
類似化合物との比較
SZL-P1-41: Blocks the interaction between Skp2 and Skp1, leading to the accumulation of p27 and cell cycle arrest.
Curcumin: A natural compound that decreases Skp2 expression levels in multiple cancer types.
Quercetin: Downregulates Skp2 expression, promoting cell cycle arrest in breast cancer cells.
Rottlerin: Suppresses Skp2 in breast and pancreatic cancer cells.
Uniqueness: Skp2 inhibitor 2 is unique in its specific binding affinity and inhibitory effect on the Skp2 protein, making it a highly selective and potent inhibitor. Its ability to induce cell cycle arrest and apoptosis through multiple pathways, including the inhibition of Skp2-mediated ubiquitination and the regulation of autophagy, sets it apart from other similar compounds .
特性
分子式 |
C27H32N4O |
|---|---|
分子量 |
428.6 g/mol |
IUPAC名 |
N-[[1-(5,6-diphenylpyrazin-2-yl)piperidin-4-yl]methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C27H32N4O/c1-27(2,3)26(32)29-18-20-14-16-31(17-15-20)23-19-28-24(21-10-6-4-7-11-21)25(30-23)22-12-8-5-9-13-22/h4-13,19-20H,14-18H2,1-3H3,(H,29,32) |
InChIキー |
GCCXPXBVXWVREI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NCC1CCN(CC1)C2=CN=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-amino-5-methylpyridin-3-yl)-2-[(2R,5S)-2-(1,3-benzothiazol-5-yl)-5-methylpiperidin-1-yl]-2-oxoacetamide](/img/structure/B10857904.png)
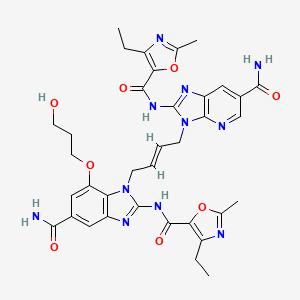
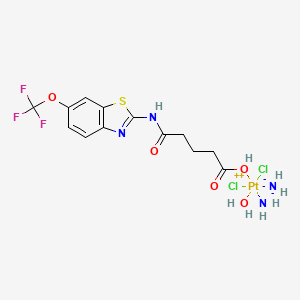
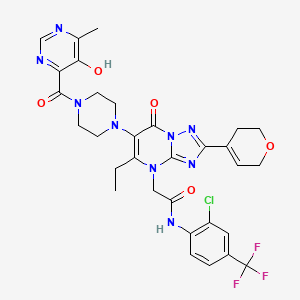
![[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl] 4-(4-aminophenyl)piperazine-1-carbodithioate](/img/structure/B10857937.png)
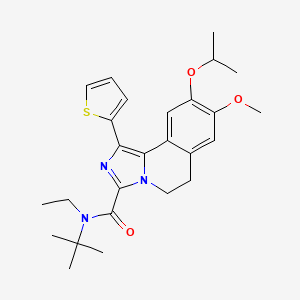


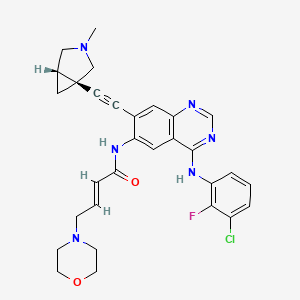
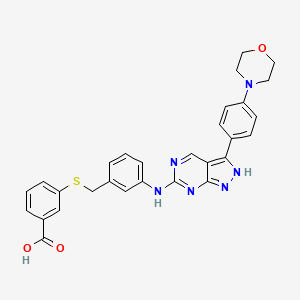
![4-[2-[2-[4-[[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]-2-fluorophenoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10857971.png)
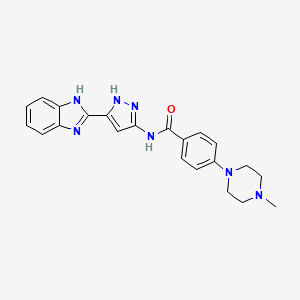

![5-[3-[[4-[4-[[5-Chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-5-methoxy-2-methylphenyl]piperidin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10857977.png)
